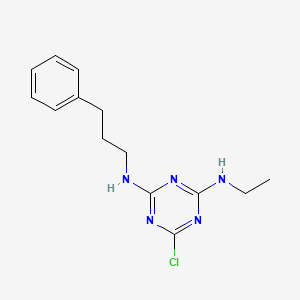
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(3-phenylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, an ethyl group, and a phenylpropyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors, such as cyanuric chloride.
Substitution Reactions: The chloro group is introduced through a substitution reaction using chlorinating agents like thionyl chloride.
Alkylation: The ethyl group is added via an alkylation reaction using ethylating agents such as ethyl iodide.
Addition of Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction using phenylpropylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
科学的研究の応用
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
類似化合物との比較
Similar Compounds
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine: Characterized by the presence of a chloro group, ethyl group, and phenylpropyl group.
6-Chloro-N2-methyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents on the triazine ring.
Uniqueness
The unique combination of substituents in 6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine imparts specific chemical and biological properties that distinguish it from other similar compounds. Its specific interactions with molecular targets make it a valuable compound for research and industrial applications.
特性
CAS番号 |
102587-60-0 |
|---|---|
分子式 |
C14H18ClN5 |
分子量 |
291.78 g/mol |
IUPAC名 |
6-chloro-4-N-ethyl-2-N-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H18ClN5/c1-2-16-13-18-12(15)19-14(20-13)17-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H2,16,17,18,19,20) |
InChIキー |
PUXVCBJFYJVYJL-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC(=N1)Cl)NCCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



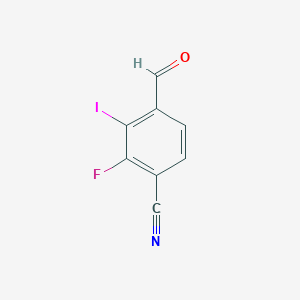

![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)
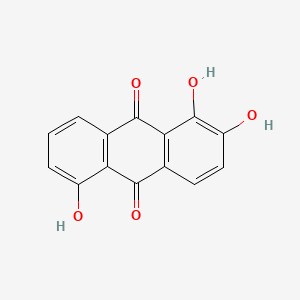
![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
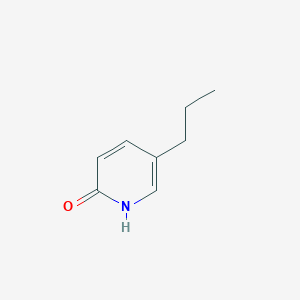
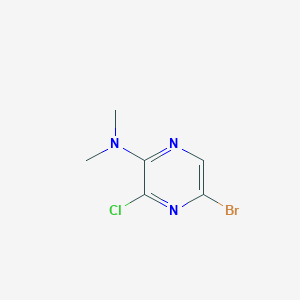

![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
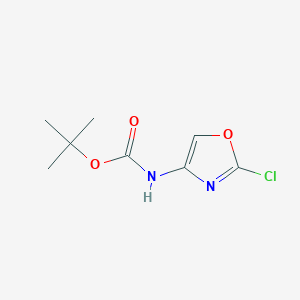
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
